molecular formula C25H26N2O6S B2414525 ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate CAS No. 1189448-26-7

ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate

Cat. No. B2414525
M. Wt: 482.55
InChI Key: OEXXWOHCMNIODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzoic acid and has been synthesized using various methods. The purpose of

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis of heterocyclic compounds, such as pyrrolidine and piperidine derivatives, through asymmetric intramolecular Michael reactions. These compounds serve as chiral building blocks for the synthesis of various alkaloids, highlighting the utility of related compounds in synthesizing complex molecular structures with potential pharmaceutical applications (Hirai et al., 1992).

Synthetic Utility in Organic Chemistry

Another study detailed the synthetic utility of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals, showcasing their role as temporary protecting groups for vicinal diols. This research underscores the versatility of similar chemical structures in facilitating selective reactions in synthetic organic chemistry, which can be crucial for developing new drugs and materials (Hanessian & Moralioglu, 1972).

Molecular Docking and Analysis

A study on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate provided insights into the molecular stability, electrostatic potential, and nonlinear optical properties through DFT level computations. It also explored molecular docking to predict the compound’s inhibitory activity, indicating the role of these analyses in drug discovery and development (El-Azab et al., 2016).

Crystal Structure Analysis

The crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, showcasing the importance of structural analysis in understanding compound properties. Such analyses can guide the design of new compounds with tailored properties for specific applications (Manolov et al., 2012).

properties

IUPAC Name

ethyl 4-[[2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-5-33-25(30)19-8-10-20(11-9-19)26-22(28)15-27-18(4)14-17(3)23(24(27)29)34(31,32)21-12-6-16(2)7-13-21/h6-14H,5,15H2,1-4H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXXWOHCMNIODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.